3-Benzoyl vs. 5-Benzoyl Regioisomerism: Impact on Synthetic Intermediate Fidelity
The target compound is the 3-benzoyl-5-carboxylate regioisomer; its closest structural analog, ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 340296-09-5), has the benzoyl and carboxylate positions swapped . In the patented synthesis of anthranilic diamide insecticides, the 3-benzoyl-5-carboxylate scaffold is the required intermediate for subsequent oxidation to the corresponding pyrazole-5-carboxylic acid, the direct precursor to the insecticidal anthranilic diamide core [1]. The 5-benzoyl isomer cannot undergo this specific oxidative aromatization to give the desired 5-carboxylic acid product with the same regiochemical fidelity, making it an unsuitable substitute in this synthetic route.
| Evidence Dimension | Regioisomeric identity (benzoyl position) |
|---|---|
| Target Compound Data | 3-Benzoyl-5-ethyl carboxylate (C19H17ClN2O3, MW 356.8) |
| Comparator Or Baseline | Ethyl 5-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 340296-09-5; C19H17ClN2O3, MW 356.8) |
| Quantified Difference | Regioisomeric; identical molecular formula but distinct IUPAC nomenclature and connectivity; differential reactivity in oxidation to pyrazole-5-carboxylic acid vs. pyrazole-3-carboxylic acid |
| Conditions | Synthetic intermediate for anthranilic diamide insecticides as described in US 2010/0029950 A1 |
Why This Matters
In insecticide intermediate procurement, the 3-benzoyl-5-carboxylate regioisomer is the specified scaffold; the 5-benzoyl isomer yields the wrong carboxylic acid product upon oxidation, causing downstream synthesis failure.
- [1] Annis, G. D., Lahm, G. P., Selby, T. P., & Stevenson, T. M. (2010). Novel Substituted 1H-Dihydropyrazoles, Their Preparation and Use. US Patent Application US 2010/0029950 A1. View Source
